

Application Notes: Quantitative Analysis of Flamprop-m-methyl using HPLC

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Compound of Interest

Compound Name: *Flamprop-m-methyl*

Cat. No.: *B1241716*

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Introduction

Flamprop-m-methyl is the biologically active D-(R)-isomer of the herbicide flamprop, used for the post-emergence control of wild oats in wheat crops.[1] Accurate and reliable quantification of this active ingredient is essential for formulation quality control, environmental monitoring, and residue analysis in food products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds.[2] This document provides a detailed protocol for the quantitative determination of **Flamprop-m-methyl** using a reverse-phase HPLC method.

Principle

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate **Flamprop-m-methyl** from other components in the sample matrix. A C18 column serves as the stationary phase, while a polar mobile phase, consisting of a mixture of acetonitrile and acidified water, acts as the mobile phase. The sample is injected into the HPLC system, and as it passes through the column, the components are separated based on their differential partitioning between the stationary and mobile phases. A UV-Vis detector is used to monitor the column effluent at a specific wavelength, and the concentration of **Flamprop-m-methyl** is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
 - Analytical balance (0.01 mg readability).
 - Ultrasonic bath.
 - Vortex mixer.
 - Syringe filters (0.45 μ m, PTFE or nylon).
- Chemicals and Reagents:
 - **Flamprop-m-methyl** reference standard (>98% purity).
 - Acetonitrile (HPLC grade).[3]
 - Methanol (HPLC grade).
 - Formic acid (analytical grade).
 - Ultrapure water (Type I).
- Chromatographic Column:
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).

2. Preparation of Solutions

- Mobile Phase:
 - Prepare a solution of 0.1% (v/v) formic acid in water.
 - The mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).
 - Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use.

- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 25 mg of **Flamprop-m-methyl** reference standard into a 25 mL volumetric flask.
 - Dissolve and make up to the volume with acetonitrile. This solution should be stored at 4°C.[3]
- Working Standard Solutions (1 - 50 µg/mL):
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL. These solutions are used to generate the calibration curve.

3. Sample Preparation

The sample preparation procedure should be adapted based on the matrix. General guidelines are provided below.

- For Technical Formulations (e.g., Emulsifiable Concentrates):
 - Accurately weigh an amount of the formulation equivalent to approximately 25 mg of **Flamprop-m-methyl** into a 25 mL volumetric flask.
 - Add approximately 20 mL of acetonitrile, sonicate for 10 minutes to dissolve, and then dilute to the mark with acetonitrile.
 - Make a further 1:100 dilution with the mobile phase to bring the concentration within the calibration range (e.g., ~10 µg/mL).
 - Filter the final solution through a 0.45 µm syringe filter before injection.[4]
- For Soil Samples:
 - Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[5]
 - Accurately weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

- Add 20 mL of acetonitrile and vortex for 2 minutes.
- Extract the sample by sonicating for 15 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue with 1 mL of the mobile phase.
- Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.[\[4\]](#)

4. HPLC Operating Conditions

The following chromatographic conditions are recommended for the analysis.

Parameter	Condition
Instrument	HPLC with UV-Vis Detector
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability.[\[6\]](#)[\[7\]](#)

- **Linearity:** Inject the five working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r^2) should be > 0.999 .^[8]
- **Accuracy:** Perform recovery studies by spiking a blank matrix with known concentrations of **Flamprop-m-methyl** at three levels (e.g., 80%, 100%, and 120% of the target concentration).^[8] The recovery should be within 98-102%.
- **Precision:** Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples at a single concentration. The relative standard deviation (RSD) should be less than 2%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.^[9]
- **Specificity:** Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of **Flamprop-m-methyl**.

Data Presentation

The quantitative results from the method validation should be summarized for clarity and easy interpretation.

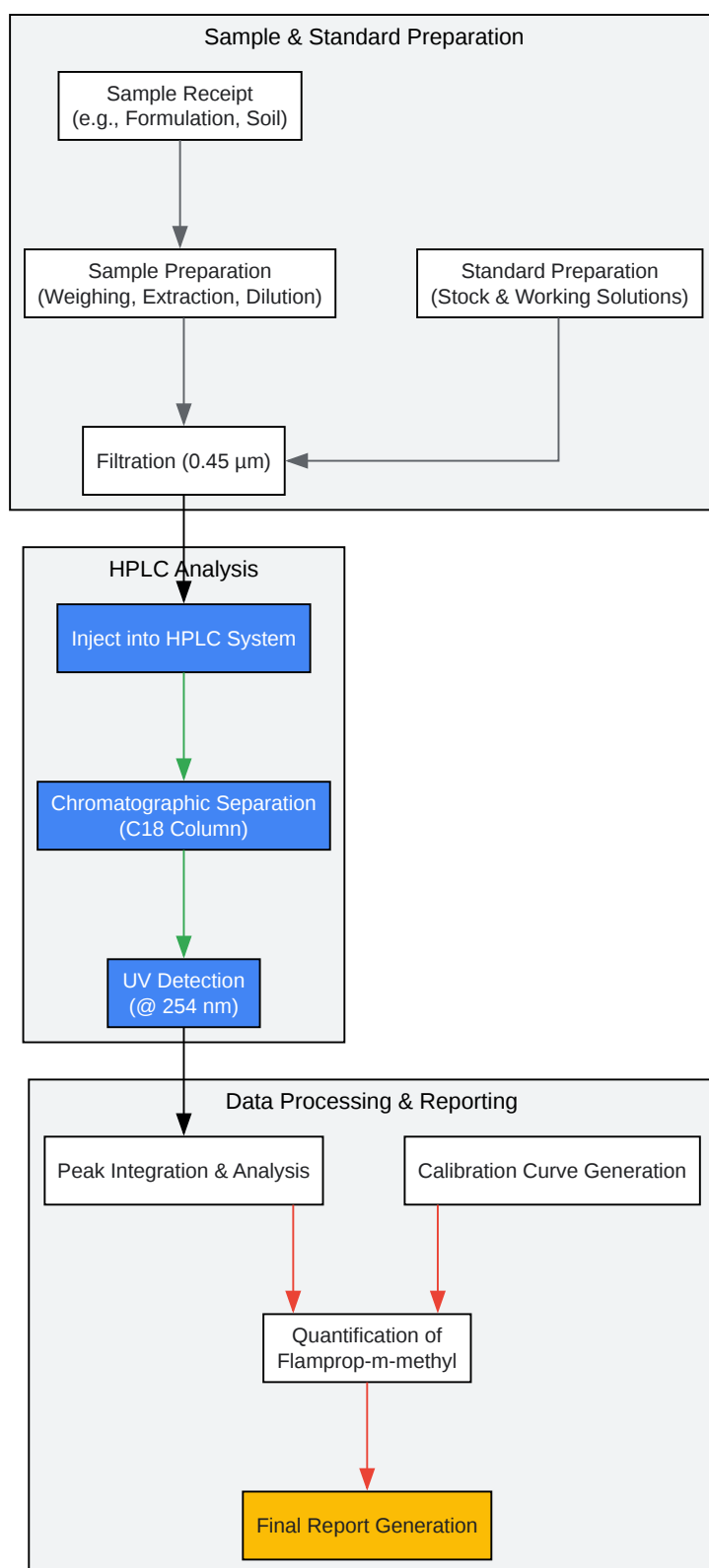
Table 1: Summary of HPLC Method Validation Parameters

Parameter	Result
Linearity Range	1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (Mean Recovery)	98.0% - 102.0%
Precision (RSD%)	$< 2.0\%$
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Retention Time	Approximately 5.5 minutes

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of **Flamprop-m-methyl**.



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